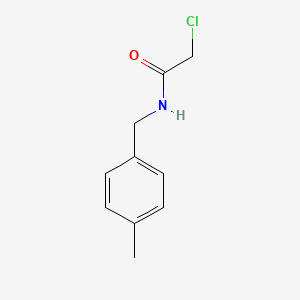

2-chloro-N-(4-methylbenzyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIRGXWKIPTSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves the reaction of 4-methylbenzylamine with chloroacetyl chloride under controlled conditions. Evidence from pesticidal compound preparation (e.g., 2-chloro-N-(4-chlorophenyl)-N-isopropyl acetamide) suggests using solvents like acetonitrile with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution . Optimization includes:

- Temperature : Reflux conditions (~80°C) improve reactivity .

- Catalysts : KI can accelerate reactions in DMF, as seen in thieno[2,3-d]pyrimidine derivatives .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields high-purity crystals .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

X-ray diffraction (XRD) is the gold standard. For similar acetamides, intramolecular interactions (e.g., C–H⋯O) and intermolecular hydrogen bonds (N–H⋯O) stabilize crystal packing . Bond lengths (e.g., C–Cl ≈ 1.74 Å) and angles are compared to literature values . Refinement software like SHELXL ensures accuracy, with displacement parameters (Uiso) validated via riding models for H atoms .

Advanced: How does this compound act as a GPCR allosteric modulator, and what methodological challenges arise in validating its CNS activity?

Evidence suggests it binds to GPCRs at non-orthosteric sites, modulating receptor conformation and downstream signaling (e.g., in CNS disorders) . Challenges include:

- Selectivity : Off-target effects are assessed via radioligand binding assays against related receptors.

- Functional assays : cAMP or β-arrestin recruitment assays quantify efficacy .

- Data contradictions : Variability in cell lines (e.g., HEK293 vs. neuronal cells) may alter potency; cross-validation with knockout models is critical .

Advanced: What strategies resolve discrepancies in reported antibacterial synergism between this compound and β-lactams?

Studies on similar chloroacetamides show synergism with ciprofloxacin or meropenem against K. pneumoniae via efflux pump inhibition . To address contradictions:

- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices to confirm synergy (FIC ≤0.5) .

- Mechanistic studies : Use fluorescent probes (e.g., ethidium bromide) to assess membrane permeability changes.

- Resistance profiling : Compare outcomes across strains with varying antibiotic resistance genes .

Advanced: How do substituent variations (e.g., nitro, fluoro) on the phenyl ring alter the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups (NO₂, F) : Enhance metabolic stability and receptor affinity. For example, 2-chloro-N-(4-fluorophenyl)acetamide shows stronger hydrogen bonding in crystal lattices .

- Steric effects : Ortho-substituents (e.g., 2,4-dimethyl) disrupt planar conformations, reducing enzymatic degradation .

- Synthetic modifications : Coupling with thiazole or pyrazole rings (e.g., 2-chloro-N-(1,3-thiazol-2-yl)acetamide) broadens antimicrobial activity .

Methodological: What analytical techniques are essential for characterizing synthetic intermediates of this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methylbenzyl CH₂ at δ ~4.3 ppm) .

- Mass spectrometry : HRMS validates molecular ions (e.g., [M+H]+ for C₁₀H₁₁ClNO at m/z 212.05) .

- HPLC-PDA : Purity >95% is required for biological testing; C18 columns with acetonitrile/water gradients resolve impurities .

Methodological: How are computational methods used to predict the physicochemical properties of this compound analogs?

- LogP calculations : Tools like Molinspiration estimate hydrophobicity (logP ~2.1), critical for blood-brain barrier penetration in CNS studies .

- Docking simulations (AutoDock Vina) : Predict binding poses in GPCRs (e.g., docking scores ≤−7.0 kcal/mol indicate strong affinity) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Contradiction Analysis: Why do some studies report low cytotoxicity for this compound, while others note hepatotoxicity risks?

Discrepancies arise from:

- Assay variability : MTT assays may underestimate toxicity compared to live-cell imaging .

- Metabolic activation : Cytochrome P450 enzymes (e.g., CYP3A4) convert chloroacetamides to reactive intermediates; species-specific metabolism (rat vs. human hepatocytes) alters outcomes .

- Dosage thresholds : EC₅₀ values in neuroprotection assays (≤10 μM) vs. cytotoxic IC₅₀ (>100 μM) suggest a narrow therapeutic window .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.